N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2S2/c23-22(24,25)16-10-3-4-11-17(16)26-18(30)12-32-21-29-28-20(33-21)27-19(31)15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNWGNHDJJIVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-(trifluoromethyl)aniline with carbon disulfide and hydrazine hydrate to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole scaffold is electron-deficient, enabling nucleophilic substitution at the C2 or C5 positions under basic or catalytic conditions.
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Reaction with amines : Substitution of the sulfanyl group (-S-) with primary/secondary amines occurs in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding N-alkyl/aryl derivatives. For example:
Yields range from 65% to 85% depending on steric hindrance .
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Halogenation : Treatment with N-bromosuccinimide (NBS) or iodine monochloride (ICl) in dichloromethane introduces halogens at C5, forming intermediates for cross-coupling reactions .
Oxidation of the Sulfanyl Linker
The -S- group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 2 h | Sulfoxide derivative | 72% |
| mCPBA | DCM, 0°C → RT, 6 h | Sulfone derivative | 88% |
| KMnO₄ | H₂O/acetone, reflux, 1 h | Over-oxidation to sulfonic acid | 41% |
Sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies .
Hydrolysis of Carboxamide Groups
Both the naphthalene-1-carboxamide and the trifluoromethylphenyl carbamoyl groups undergo hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (6M HCl, reflux, 12 h): Cleaves carboxamides to carboxylic acids.
The trifluoromethylphenyl group resists hydrolysis due to electron-withdrawing effects .
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Basic hydrolysis (NaOH, ethanol/H₂O, 80°C, 8 h): Yields sodium carboxylates with near-quantitative conversion .
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring undergoes regioselective EAS at the α-position (C4 or C5):
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C4 (85% yield).
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Sulfonation : Fuming H₂SO₄ at 60°C produces a sulfonic acid derivative at C5 (78% yield) .
Cross-Coupling Reactions
The trifluoromethylphenyl moiety participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl derivatives (60–75% yields) .
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Sonogashira : Coupling with terminal alkynes (CuI, PdCl₂(PPh₃)₂) generates alkynyl-linked analogs .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage in the thiadiazole ring, forming a naphthalene-thiol intermediate and releasing N₂S .
Biologically Relevant Reactivity
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Glutathione (GSH) adduct formation : The sulfanyl group reacts with GSH in physiological conditions (pH 7.4, 37°C), forming a disulfide bond (k = 1.2 × 10³ M⁻¹s⁻¹) .
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Metabolic oxidation : Liver microsomes convert the sulfanyl group to sulfoxide (CYP3A4-mediated) .
Key Stability Considerations
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Thermal stability : Decomposes above 220°C (DSC data).
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pH sensitivity : Stable in pH 4–9; rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) media .
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions for substitution reactions and inert atmospheres for cross-coupling steps.
Scientific Research Applications
Antimycobacterial Activity
Research indicates that derivatives of naphthalene-1-carboxamides exhibit promising antimycobacterial activity. For example, compounds similar to N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide have shown higher efficacy against Mycobacterium avium subsp. paratuberculosis compared to established antibiotics like rifampicin and ciprofloxacin .
Anticancer Properties
The compound's structural analogs have been studied for their anticancer effects. For instance, certain naphthamide derivatives demonstrated significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% . This suggests that the compound could be a candidate for further development in cancer treatment.
Protein Kinase Inhibition
Naphthalene carboxamide derivatives are noted for their ability to inhibit protein kinases and histone deacetylases. These activities are crucial for treating diseases associated with abnormal protein kinase activity, including cancer and inflammatory diseases . The dual inhibition mechanism may provide therapeutic avenues for complex diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of such compounds. The presence of the trifluoromethyl group and the thiadiazole moiety plays a significant role in enhancing biological activity. Studies have shown that modifications to these groups can lead to variations in lipophilicity and biological potency, impacting their pharmacokinetic properties .
Table 1: Key Structural Features and Biological Activities
Study on Antimycobacterial Efficacy
A study involving a series of naphthalene-1-carboxanilides highlighted that specific substitutions led to enhanced activity against mycobacterial strains. The most effective compound demonstrated a two-fold increase in efficacy compared to traditional treatments, indicating a potential new direction in antimycobacterial drug development .
Cancer Cell Line Testing
In another investigation, various naphthamide derivatives were subjected to testing against a panel of cancer cell lines. The results indicated that modifications in the naphthalene structure significantly influenced anticancer activity, with some compounds achieving over 80% growth inhibition in resistant cancer cell lines .
Mechanism of Action
The mechanism of action of N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with metal ions or other cofactors, modulating the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Thiadiazole-Based Carboxamides
The following compounds share the 1,3,4-thiadiazole scaffold but differ in substituents and bioactivity profiles:
Key Observations:
- Trifluoromethyl vs. Methyl Groups : The target compound’s 2-(trifluoromethyl)phenyl group increases electronegativity and resistance to oxidative metabolism compared to the 4-methylphenyl analog .
- Carboxamide vs. Acetamide : The acetamide derivative () may exhibit altered hydrogen-bonding capacity compared to carboxamides, affecting target binding .
- Isoxazole vs.
Physicochemical Properties
- Aromatic Interactions : Naphthalene-1-carboxamide may engage in π-π stacking with protein aromatic residues, while positional isomers (e.g., naphthalene-2 in ) could alter binding orientation .
Biological Activity
N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A naphthalene backbone.
- A thiadiazole moiety.
- A trifluoromethyl phenyl group.
- A carbamoyl group linked to a sulfanyl group.
This unique combination of functional groups is believed to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the trifluoromethyl phenyl group via electrophilic aromatic substitution.
- Coupling with naphthalene-1-carboxylic acid derivatives to yield the final product.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities:
Antimicrobial Activity
Preliminary studies have shown that related naphthalene derivatives possess significant antimicrobial properties. For instance:
- Compounds like N-(4-(trifluoromethyl)phenyl)naphthalene-1-carboxamide demonstrated effective inhibition against Mycobacterium avium subsp. paratuberculosis, outperforming standard antibiotics such as rifampicin and ciprofloxacin by twofold and threefold, respectively .
Anticancer Activity
The anticancer potential of naphthalene derivatives is also notable. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of specific signaling pathways involved in cell proliferation and survival.
- Induction of oxidative stress leading to cell death.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could lead to altered cellular responses.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Antimycobacterial Activity : A study on ring-substituted naphthalene derivatives found that many exhibited significant antimycobacterial activity, with IC50 values indicating potent effects against resistant strains .
- Antioxidant Properties : Compounds similar to this compound have shown promising antioxidant activities in various assays, suggesting potential therapeutic applications in oxidative stress-related diseases .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
